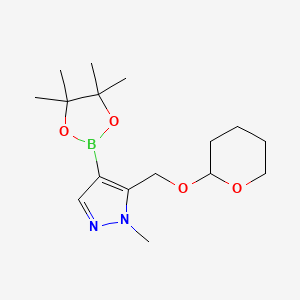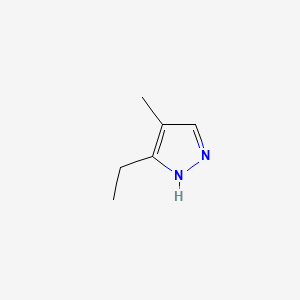![molecular formula C20H21N3O3S B13931354 4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methylsulfonylbenzoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Benzonitrile Group: This step may involve nucleophilic substitution reactions where a nitrile group is introduced onto an aromatic ring.
Attachment of the Methylsulfonylbenzoyl Moiety: This can be done through acylation reactions, where the piperidine ring is acylated with a methylsulfonylbenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.
科学的研究の応用
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile: can be compared with other piperidine derivatives and benzonitrile compounds.
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines.
Benzonitrile Compounds: Compounds like benzonitrile, 4-chlorobenzonitrile, and 4-methylbenzonitrile.
Uniqueness
The uniqueness of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile lies in its combined structural features, which provide a unique set of chemical and biological properties. This makes it a valuable compound for specific applications where these combined features are required.
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile |
InChI |
InChI=1S/C20H21N3O3S/c1-27(25,26)19-7-6-17(12-18(19)22)20(24)23-10-8-16(9-11-23)15-4-2-14(13-21)3-5-15/h2-7,12,16H,8-11,22H2,1H3 |
InChIキー |
JEBDZVQJKVPUSC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)
![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)



![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)

